molecular formula C13H12O2S B093445 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid CAS No. 18210-38-3

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid

Cat. No.: B093445
CAS No.: 18210-38-3
M. Wt: 232.3 g/mol
InChI Key: HULPUUKNFULTMO-UHFFFAOYSA-N
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Description

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C13H12O2S. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse applications in various fields, including medicinal chemistry and material science . This compound features a thiophene ring substituted with a carboxylic acid group and two methylphenyl groups, making it a unique structure with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid can be achieved through several methods, including:

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both methyl and carboxylic acid groups on the thiophene ring provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical transformations and applications.

Properties

IUPAC Name

4-methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-8-3-5-10(6-4-8)12-9(2)7-11(16-12)13(14)15/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULPUUKNFULTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(S2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211612
Record name 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-68-5
Record name 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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